Product packaging for Cyclohexenyl hydroperoxide(Cat. No.:CAS No. 27254-23-5)

Cyclohexenyl hydroperoxide

Cat. No.: B14697284
CAS No.: 27254-23-5
M. Wt: 114.14 g/mol
InChI Key: QEEPPWQOVJWUBC-UHFFFAOYSA-N
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Description

Cyclohexenyl hydroperoxide (CAS 55076-92-1) is an organic hydroperoxide with the molecular formula C6H10O2 and a molecular weight of 114.142 g/mol . This compound serves as a critical reagent in studying the oxidation mechanisms of volatile organic compounds (VOCs) and the low-temperature oxidation of hydrocarbon fuels . Its research value is particularly significant in atmospheric chemistry, where organic hydroperoxides (ROOH) are ubiquitous intermediates formed during the atmospheric oxidation of VOCs . The study of its dissociation dynamics, including the cleavage of the O-O bond to form cyclohexenoxy (RO) and OH radicals, provides fundamental insights into radical chemistry and reaction kinetics . Furthermore, this compound is a key species in understanding the liquid-phase oxidation processes of cyclic hydrocarbons, which are central to industrial chemical synthesis . Its formation and transformation pathways are essential for modeling complex oxidation reaction networks and decomposition mechanisms, often involving peroxyl radicals and degenerate branching reactions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B14697284 Cyclohexenyl hydroperoxide CAS No. 27254-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27254-23-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-hydroperoxycyclohexene

InChI

InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h4,7H,1-3,5H2

InChI Key

QEEPPWQOVJWUBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)OO

Origin of Product

United States

Synthetic Methodologies for Cyclohexenyl Hydroperoxide

Direct Hydroperoxidation Approaches to Cyclohexenyl Hydroperoxide

Direct hydroperoxidation involves the reaction of cyclohexene (B86901) with an oxidizing agent, often in the presence of a catalyst, to introduce a hydroperoxy group at the allylic position. The choice of oxidant and catalyst is crucial in determining the selectivity and yield of this compound over other oxidation products.

One approach utilizes hydrogen peroxide (H₂O₂) as the oxidant. For instance, the use of a titanium-based metal-organic framework, MIL-125, as a catalyst for cyclohexene oxidation with aqueous H₂O₂ has been investigated. mdpi.com In these reactions, this compound is formed as a primary product alongside other compounds like 2-cyclohexene-1-ol, 2-cyclohexene-1-one, and cyclohexene oxide. mdpi.com The reaction mechanism is believed to be homolytic, favoring the formation of allylic oxidation products. mdpi.com

Another common oxidant is tert-butyl hydroperoxide (TBHP). Studies using various metal salts as catalysts have shown that the reaction pathway can be directed towards either allylic oxidation or epoxidation of the double bond. rsc.org For example, using copper(II) chloride (CuCl₂) as a catalyst with TBHP tends to yield allylic oxidation products, including this compound, which can then be further oxidized to 2-cyclohexen-1-one (B156087). rsc.orgbeilstein-journals.org In contrast, catalysts like vanadium(III) chloride (VCl₃) tend to favor the epoxidation of the C=C double bond. rsc.org

The following table summarizes the product distribution from the oxidation of cyclohexene using a titanium-based MOF catalyst, illustrating the formation of this compound among other products.

CatalystOxidantProductsPredominant Pathway
MIL-125 (Ti-MOF)H₂O₂This compound, 2-cyclohexene-1-ol, 2-cyclohexene-1-one, cyclohexene epoxide, trans-cyclohexane-1,2-diolHomolytic (Allylic) Oxidation

Table 1: Products from MIL-125 catalyzed oxidation of cyclohexene. Data sourced from MDPI. mdpi.com

Radical Chain Initiation Strategies for this compound Formation

The formation of this compound via autoxidation of cyclohexene is a classic example of a radical chain mechanism. wiley.comwiley-vch.de This process is typically initiated by the presence of radical initiators or by thermal and photochemical means, and it proceeds in the presence of molecular oxygen.

The mechanism consists of three main stages: initiation, propagation, and termination. wiley-vch.de

Initiation: The process begins with the formation of radicals from a precursor molecule. In the context of autoxidation, this can be the slow decomposition of hydroperoxides already present in the substrate. wiley-vch.de

Propagation: A radical (R•), such as a cyclohexenyl radical formed by H-atom abstraction from cyclohexene, reacts rapidly with molecular oxygen (O₂) to form a cyclohexenylperoxy radical (ROO•). wiley-vch.de This peroxy radical then abstracts a hydrogen atom from another cyclohexene molecule, yielding the target this compound (ROOH) and a new cyclohexenyl radical, thus propagating the chain. wiley.comwiley-vch.de

Termination: The chain reaction is terminated when two radicals combine. For example, two peroxyl radicals can react to form non-radical products like an alcohol and a ketone. wiley.com

Research has shown that 2-cyclohexene-1-hydroperoxide is the primary product of cyclohexene autoxidation. wiley.com Free-radical oxidation of cyclohexene at 80°C using initiators like H₂O₂ or tBuOOH under an air atmosphere leads to significant conversion, with the initial hydroperoxide product largely converting to more stable compounds. researchgate.net Below 80°C, the formation of 2-cyclohexene-1-hydroperoxide is the dominant reaction. researchgate.net

The table below shows the results of a free-radical catalyzed oxidation of cyclohexene, where the initially formed hydroperoxide leads to subsequent products.

Initiator (0.05 eq.)Conversion (%)Product Yields
tBuOOH33.723.7% 2-cyclohexen-1-one, 8.0% 2-cyclohexen-1-ol (B1581600), 2.0% cyclohexene oxide
H₂O₂33.723.7% 2-cyclohexen-1-one, 8.0% 2-cyclohexen-1-ol, 2.0% cyclohexene oxide

Table 2: Product yields from the free-radical oxidation of cyclohexene at 80°C. Data sourced from ResearchGate. researchgate.net

Reaction Pathways and Mechanistic Insights of Cyclohexenyl Hydroperoxide

Decomposition Pathways of Cyclohexenyl Hydroperoxide

The decomposition of this compound is a critical process that dictates its subsequent reactivity and is central to its role in various chemical transformations. The pathway of this decomposition is highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts, and can proceed through homolytic, heterolytic, or acid-catalyzed mechanisms.

Homolytic Decomposition Mechanisms and Radical Generation

The homolytic cleavage of the weak oxygen-oxygen single bond in this compound is a fundamental decomposition pathway, particularly under thermal or photolytic conditions. This process results in the formation of highly reactive radical species, which can initiate and propagate further reactions. The primary radicals generated are the cyclohexyloxy radical (C₆H₉O•) and the hydroxyl radical (•OH).

C₆H₉OOH → C₆H₉O• + •OH

The stability of the resulting cyclohexyloxy radical is influenced by the cyclic structure of the alkyl group. The oxygen-centered radical is stabilized by the adjacent cyclohexenyl moiety. Once formed, these radicals can participate in a variety of subsequent reactions, including hydrogen abstraction from a suitable donor molecule (RH) to form cyclohexenol and a new radical (R•), or undergo further fragmentation.

C₆H₉O• + RH → C₆H₉OH + R• •OH + RH → H₂O + R•

Heterolytic Decomposition Mechanisms

In addition to homolytic cleavage, this compound can undergo heterolytic decomposition, where the O-O bond breaks to form ions rather than radicals. This pathway is often facilitated by polar solvents or the presence of catalysts, particularly those with Lewis acidic character. The partitioning between homolytic and heterolytic pathways can be significantly influenced by the electronic nature of the catalyst. For instance, electron-deficient metal complexes tend to favor heterolytic cleavage, while electron-rich complexes are more inclined towards homolytic decomposition electronicsandbooks.com.

In a heterolytic mechanism, the peroxide can be protonated or coordinate to a metal center, which facilitates the cleavage of the O-O bond. This can lead to the formation of a carbocation intermediate and a hydroxide (B78521) ion, or related species, which then undergo further reactions to yield non-radical products. For example, in the presence of certain chromium(VI) catalysts, the decomposition of cyclohexyl hydroperoxide is proposed to proceed through a non-radical, non-redox mechanism involving the formation of a cyclohexylperoxychromium(VI) complex semanticscholar.org. This intermediate is believed to undergo heterolytic decomposition to yield cyclohexanone.

Acid-Catalyzed Decomposition Studies

The presence of acid can significantly alter the decomposition pathway of hydroperoxides, favoring rearrangement reactions. While specific studies on the acid-catalyzed decomposition of this compound are not extensively detailed in the provided search results, the behavior of analogous compounds provides valuable mechanistic insights. For instance, the acid-catalyzed rearrangement of 1-phenylcycloalkyl hydroperoxides has been investigated and is believed to proceed via initial protonation of the hydroperoxide evonik.com.

This protonation is followed by the dissociation of the protonated species, which can be concerted with the migration of an adjacent group to the electron-deficient oxygen atom. In the case of this compound, this could potentially lead to the formation of cyclohexanone and other rearrangement products. The reaction pathway can be complex, with the possibility of competing reactions such as elimination to form unsaturated products. The nature of the products formed is highly dependent on the structure of the hydroperoxide and the reaction conditions. For example, in the acid-catalyzed rearrangement of 1-phenylcyclopentyl hydroperoxide, both the expected phenol and cyclopentanone were formed, alongside a ring-opened product, 4-hydroxyvalerophenone, and an elimination product, 1-phenylcyclopentene evonik.com. This suggests that the acid-catalyzed decomposition of this compound could also yield a mixture of products arising from different reaction pathways.

Thermal Decomposition Kinetics and Radical Initiation

The thermal decomposition of this compound is a key process for initiating radical reactions. The rate of this decomposition is highly dependent on temperature and the solvent environment. Kinetic studies have shown that in hydrocarbon solvents, the decomposition can proceed via a chain mechanism involving the solvent, with the initiation step being second-order with respect to the hydroperoxide electronicsandbooks.com. However, in a solvent like benzene (B151609), which is less susceptible to radical attack, the chain process is largely suppressed, and the decomposition approximates a second-order reaction electronicsandbooks.com.

The rate of decomposition is often characterized by its half-life (t₁/₂), which is the time required for the concentration of the hydroperoxide to decrease by half. The half-life is inversely related to the first-order decomposition rate constant (k_d) by the equation t₁/₂ = ln(2)/k_d beilstein-journals.org. The rate constant, in turn, is dependent on the activation energy (Ea) and the pre-exponential factor (A) as described by the Arrhenius equation, k = A * exp(-Ea/RT).

A study on the thermal decomposition of this compound in benzene provided the following kinetic data electronicsandbooks.com:

Temperature (°C)Rate Constant (k) (mol⁻¹ L hr⁻¹)
805.0 x 10⁻³
1003.7 x 10⁻²

From this data, an Arrhenius expression was determined: k = 6.5 x 10¹³ exp(-26,000/RT) mol⁻¹ L hr⁻¹ electronicsandbooks.com. This information is crucial for predicting the rate of radical initiation at a given temperature and for controlling polymerization and oxidation processes.

Oxidation Reactions Mediated by this compound

This compound is an effective oxidizing agent, capable of transferring an oxygen atom to a variety of substrates. Its utility in oxidation reactions, particularly in the epoxidation of unsaturated compounds, is a significant area of its application in synthetic chemistry.

Epoxidation of Unsaturated Substrates

This compound can serve as the oxygen source for the epoxidation of alkenes and other unsaturated compounds. This reaction is often catalyzed by transition metal complexes, which activate the hydroperoxide for oxygen transfer. The process is highly valuable as it provides a route to epoxides, which are versatile intermediates in organic synthesis.

The reaction involves the transfer of an oxygen atom from the hydroperoxide to the double bond of the substrate, forming an epoxide and cyclohexenol as a byproduct. The efficiency and selectivity of the epoxidation can be influenced by the choice of catalyst, solvent, and reaction temperature.

Research has demonstrated the successful use of this compound and similar hydroperoxides for the epoxidation of a range of unsaturated substrates. The following table summarizes some examples of such reactions:

Unsaturated SubstrateOxidantCatalyst/ConditionsProductYieldReference
Cyclohexene (B86901)Cyclohexyl hydroperoxideMesoporous titanium silicatesEpoxy-cyclohexaneHigh selectivity cdnsciencepub.com
trans-ChalconeCyclohexylidenebishydroperoxideaq. KOH, 1,4-dioxane (B91453), rt2,3-Diphenyloxirane-2-carbaldehyde95%
trans-4'-MethoxychalconeCyclohexylidenebishydroperoxideaq. KOH, 1,4-dioxane, rt2-(4-Methoxyphenyl)-3-phenyloxirane-2-carbaldehyde79%
trans-4-MethoxychalconeCyclohexylidenebishydroperoxideaq. KOH, 1,4-dioxane, rt3-(4-Methoxyphenyl)-2-phenyloxirane-2-carbaldehyde83%

Allylic Oxidation Pathways

Allylic oxidation represents a major reaction pathway for this compound, competing directly with epoxidation. This process involves the functionalization of the carbon atom adjacent to the double bond.

This compound is a critical intermediate in the allylic oxidation of cyclohexene, leading to the formation of 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087) osti.gov. These products arise from the decomposition or rearrangement of the hydroperoxide. The reaction can proceed through a free-radical chain reaction, where the hydroperoxide undergoes scission to give oxo and peroxo radicals that propagate the oxidation nih.gov.

In some catalytic systems, the reaction is more controlled. For example, on a Cu/N:C catalyst surface, an adsorbed this compound intermediate can either rearrange to form the ketone (2-cyclohexen-1-one) and water, or it can react with another molecule of cyclohexene to produce two molecules of the alcohol (2-cyclohexen-1-ol) nih.gov. The formation of both cyclohexenone and cyclohexenol is considered a result of radical oxidation at the allylic C-H bond, which proceeds via the this compound intermediate osti.gov.

The oxidation of cyclohexene is challenging because it has two reactive centers: the C=C double bond and the allylic C-H bonds d-nb.info. This leads to a competition between epoxidation and allylic oxidation. The choice of oxidant and catalyst is a determining factor in which pathway prevails d-nb.info.

Homolytic vs. Heterolytic Pathways : First-row transition metal cations tend to promote the homolytic cleavage of the hydroperoxide, initiating the radical-based allylic oxidation pathway d-nb.info. In contrast, catalysts with strongly acidic sites can facilitate heterolytic cleavage, favoring the epoxidation pathway d-nb.info. The addition of a proton source to a MIL-125 (a titanium-based metal-organic framework) catalyst, for instance, was shown to significantly favor the formation of heterolytic oxidation products (epoxide and diol) over homolytic (allylic) ones mdpi.com.

Thermal Decomposition : Another competitive route is the thermal decomposition of the hydroperoxide, which can compete with the direct epoxidation pathway researchgate.netrsc.org. This decomposition often initiates radical chain reactions leading to a mixture of allylic products.

Oxygen Atom Transfer Processes

Oxygen atom transfer from this compound is the fundamental process underlying epoxidation. This transformation is typically catalyzed by transition metals that can activate the hydroperoxide. The process involves the coordination of the hydroperoxide to a metal center, which polarizes and weakens the O-O bond. This facilitates the heterolytic transfer of an oxygen atom to a nucleophilic substrate, such as an alkene mdpi.com.

DFT calculations have shown that the formation of an epoxide via a Ti-hydroperoxo intermediate is energetically more favorable than through other potential intermediates mdpi.com. The activation of this Ti-hydroperoxo species is crucial for the heterolytic oxygen-atom transfer to occur efficiently mdpi.com. The nature of the metal catalyst dictates the outcome; for instance, a VCl3 catalyst promotes the generation of a tert-butylperoxy radical which then directly transfers an oxygen atom to the cyclohexene double bond to yield the epoxide rsc.org. In contrast, a CuCl2 catalyst under similar conditions generates the same radical, but it undergoes bimolecular decay to produce O2, which then combines with an allyl radical of cyclohexene, leading to allylic oxidation instead of epoxidation rsc.org.

Interactions of this compound with Diverse Chemical Species

This compound can interact with a wide range of chemical species, including metals, proteins, and other organic molecules, often through radical-mediated mechanisms.

Interaction with Metals: As discussed, transition metals are crucial for activating hydroperoxides. The interaction typically involves the formation of a metal-hydroperoxide complex, which can then proceed down either a homolytic (radical) or heterolytic (epoxidation) pathway depending on the metal and reaction conditions mdpi.comd-nb.info. Metals like cobalt and iron often promote free-radical routes, while titanium and vanadium can facilitate more selective epoxidation mdpi.comcore.ac.uknih.govd-nb.info.

Interaction with Other Organic Molecules: this compound can act as an oxidant towards other organic functional groups. For example, it has been identified as the oxidizing agent in the conversion of 2-cyclohexene-1-one into 7-Oxabicyclo[4.1.0]heptan-2-one rsc.org.

Interaction with Proteins: The interaction of hydroperoxides with biological molecules is an area of significant interest. A model study using 1-(1-Hydroperoxy-1-methylethyl)cyclohexene, a compound structurally related to this compound, investigated its interaction with an N-acetylated cysteine methyl ester (a protein model) in the presence of iron(III) chloride nih.gov. This treatment led to the formation of the corresponding alcohol and two different epoxides. The study suggests that the generation of highly reactive radicals from the hydroperoxide in the epidermis could lead to the formation of antigenic structures, which is a key step in the mechanism of allergic contact dermatitis nih.gov. The hydroperoxide itself was found to be a strong sensitizer, whereas the epoxide products were inactive, highlighting the role of the hydroperoxide and its radical decomposition products in biological reactivity nih.gov.

Reactions with Organic Sulfides

The oxidation of organic sulfides by this compound has been a subject of detailed kinetic studies. These reactions typically yield the corresponding sulfoxide with high efficiency. For instance, the reaction of this compound with cyclohexyl methyl sulfide results in a quantitative yield of cyclohexyl methyl sulfoxide reddit.com.

The mechanism of this oxidation is sensitive to the solvent environment. In hydrocarbon solvents such as benzene or cyclohexane (B81311), the reaction is characterized by a lack of sensitivity to oxygen and does not appear to involve free radicals reddit.com. The reaction order is consistently found to be one with respect to the sulfide and two with respect to the hydroperoxide reddit.com. This second-order dependence on the hydroperoxide concentration suggests that the oxidizing agent is a bimolecular complex of the hydroperoxide reddit.com.

The addition of a Brønsted acid, such as acetic acid, catalyzes the reaction and alters the kinetics, changing the reaction order with respect to the hydroperoxide from two to one reddit.com. This catalytic effect is attributed to the acid replacing one of the hydroperoxide molecules in the complex, leading to a more efficient oxygen atom transfer reddit.com. The proposed mechanism involves a direct oxygen atom transfer from the hydroperoxide to the sulfide reddit.com.

Table 1: Kinetic Data for the Reaction of this compound with Cyclohexyl Methyl Sulphide

SolventCatalystOrder in SulfideOrder in Hydroperoxide
BenzeneNone12
CyclohexaneNone12
BenzeneAcetic Acid11
CyclohexaneAcetic Acid11

Reactions with Other Radicals and Nucleophiles

The O-O bond in this compound is relatively weak and can undergo homolytic cleavage upon thermal or photochemical stimulation, generating radicals. The thermal decomposition of this compound in olefinic solvents proceeds through a chain mechanism, which is initiated by a second-order reaction with respect to the peroxide reddit.com. This decomposition can be a source of hydroxyl and other oxygen-centered radicals, which can then participate in subsequent reactions. The presence of radical scavengers can inhibit these decomposition pathways.

In the context of autoxidation, the allylperoxyl radical derived from 1-(cyclohex-1-enyl)cyclohexyl hydroperoxide can undergo intramolecular hydrogen abstraction, leading to the formation of a dihydroperoxide. This intramolecular process is favored for steric and entropic reasons and highlights the radical reactivity of the this compound system.

Hydroperoxides, in general, can also react with nucleophiles. In the presence of a base, the hydroperoxide can be deprotonated to form a hydroperoxide anion, which is a potent nucleophile. This anion can participate in nucleophilic addition reactions, particularly with electron-deficient alkenes in a process known as the Weitz-Scheffer epoxidation. While specific studies detailing the reactions of this compound with a wide array of nucleophiles are not extensively documented in the provided search results, the general reactivity pattern of hydroperoxides suggests that it would react with strong nucleophiles, potentially leading to the cleavage of the O-O bond or substitution reactions.

Role of this compound in Polymerization Processes

Organic hydroperoxides are well-established initiators for free-radical polymerization nih.gov. The thermal decomposition of the hydroperoxide generates free radicals that can initiate the polymerization of vinyl monomers nih.gov. This compound, by virtue of its labile peroxide bond, can serve as such an initiator. The radicals generated from its decomposition can add to a monomer, creating a new radical that then propagates the polymer chain.

The efficiency of a hydroperoxide as a polymerization initiator is dependent on its rate of decomposition at a given temperature. While specific kinetic data for the initiation of polymerization by this compound is not detailed in the provided search results, the general principle of peroxide-initiated polymerization is applicable. For instance, the reaction of benzoyl peroxide with cyclohexene can lead to the formation of polycyclic compounds through a radical chain reaction, demonstrating the ability of peroxide-derived radicals to initiate the polymerization of cyclic olefins.

Furthermore, in the context of cyclohexene epoxidation using cyclohexyl hydroperoxide (a closely related compound), it has been observed that at higher concentrations, the epoxide product can undergo radical-initiated polymerization. This suggests that radicals derived from the hydroperoxide can initiate the ring-opening polymerization of epoxides, which is a competing reaction pathway. This indicates a dual role for this compound in such systems, acting as both an oxidizing agent and a potential polymerization initiator. The use of organic peroxides as initiators is a cornerstone of the polymer industry for the production of a wide range of polymers, including polyethylene, polyvinylchloride, and polystyrene nih.gov.

Catalysis in Cyclohexenyl Hydroperoxide Chemistry

Heterogeneous Catalysis for Synthesis and Transformation of Cyclohexenyl Hydroperoxide

Heterogeneous catalysis plays a crucial role in the selective oxidation of cyclohexene (B86901) to form valuable oxygenated products, including this compound. The choice of catalyst and oxidant strongly influences the reaction pathway, determining whether allylic oxidation or epoxidation occurs. d-nb.info

Transition metal-based catalysts are widely employed for cyclohexene oxidation due to their ability to activate oxidants and promote selective transformations. researchgate.net Various metals and support materials have been investigated to optimize catalyst performance.

Cobalt and iron-based spinel oxides, such as cobalt ferrite (CoFe2O4) and cobalt(II,III) oxide (Co3O4), have demonstrated catalytic activity in oxidation reactions. mdpi.commdpi.com These materials possess multiple oxidation states that facilitate redox reactions essential for catalysis. mdpi.com In the context of cyclohexene oxidation, cobalt cations are considered highly active species for the activation of molecular oxygen and the selective decomposition of the hydroperoxide intermediate. d-nb.info The catalytic performance of these spinels can be influenced by their composition and morphology. researchgate.net For instance, core-shell nanoparticles combining a conductive core with a catalytically active shell, such as Fe3O4@CoFe2O4, have been developed to enhance the oxygen evolution reaction, a process relevant to oxidation catalysis. rsc.orgscispace.com The dynamic nature of active sites on cobalt ferrite nanoparticles supported on reduced graphene oxide has been studied in cyclohexane (B81311) oxidative dehydrogenation, providing insights into the specific roles of different metal sites in the catalytic process. acs.org

CatalystKey FeaturesApplication in OxidationRelevant Findings
CoFe2O4Spinel structured transitional metal oxide with excellent electrochemical performance. mdpi.comUsed as a catalyst in cyclohexane oxidative dehydrogenation. acs.orgThe dynamic nature of active sites influences reaction selectivity. acs.org
Co3O4Highly active in oxidation reactions due to the presence of reactive oxygen species. mdpi.comDemonstrates high activity in CO oxidation. researchgate.netCatalytic activity is influenced by particle size and surface area. researchgate.net
Fe3O4@CoFe2O4Core-shell nanoparticles with a conductive core and a catalytically active shell. rsc.orgHigh-performance anode catalysts for the oxygen evolution reaction. rsc.orgscispace.comSynergistic interaction between the core and shell enhances catalytic activity. rsc.org

Titanium-modified silicas are effective catalysts for the oxidation of cyclohexene, particularly with hydrogen peroxide as the oxidant. The control of the titanium's environment on the silica surface is crucial for optimizing the epoxidation reaction. acs.org The catalytic activity can be modulated by substituting isopropoxy groups with molecules of different basicities. acs.org The incorporation of titanium into the framework of mesoporous silicas, such as MCM-41, creates active sites for the selective oxidation of olefins. The synthesis time and Si/Ti ratio during the preparation of these materials significantly affect their structural and catalytic properties. Surface modification of silica-supported Ti catalysts by grafting organic moieties can alter the activation of H2O2 and shift product selectivity in vapor-phase cyclohexene epoxidation. nih.govrsc.org

The metal-organic framework MIL-125(Ti), a titanium-based material, has been evaluated for the selective oxidation of cyclohexene. mdpi.comresearchgate.net In the presence of acid additives, the catalytic activity of MIL-125 and the selectivity toward epoxide and its derivatives can be significantly improved. mdpi.comresearchgate.net This catalyst is stable, heterogeneous, and can be reused multiple times without losing its catalytic properties. mdpi.comresearchgate.net Composites of NH2-MIL-125(Ti) and TiO2 have also been explored as visible-light photocatalysts for the selective oxidation of cyclohexane. epa.gov

CatalystDescriptionKey Findings in Cyclohexene Oxidation
Titanium-Modified SilicasSilica materials with titanium active centers. acs.orgCatalytic activity and selectivity are influenced by the basicity of ligands on titanium centers and surface modifications. acs.orgnih.govacs.org
Ti-MCM-41Titanium incorporated into the framework of MCM-41 mesoporous silica. Synthesis parameters like time and Si/Ti ratio affect titanium incorporation and catalytic performance.
MIL-125(Ti)A titanium-based metal-organic framework. mdpi.comresearchgate.netAddition of a proton source significantly improves catalytic activity and selectivity towards epoxidation products. mdpi.comresearchgate.net The catalyst is stable and reusable. mdpi.comresearchgate.net
NH2-MIL-125(Ti)/TiO2Composites of aminated MIL-125(Ti) and titanium dioxide. epa.govActs as a superior visible-light photocatalyst for the selective oxidation of cyclohexane. epa.gov

Molybdenum-based catalysts are effective in the epoxidation of alkenes. mdpi.com Molybdenum(VI) oxide supported on a metal-organic framework (NU-1000) has shown high activity for cyclohexene epoxidation, yielding near-quantitative amounts of cyclohexene oxide and 1,2-cyclohexanediol. acs.org This catalyst demonstrates exceptional stability with no leaching of the active metal species. acs.org Ammonium (B1175870) paramolybdate has been utilized as a catalyst for the epoxidation of cyclohexene with cyclohexyl hydroperoxide, achieving high yields of epoxycyclohexane. researchgate.net

CatalystDescriptionPerformance in Cyclohexene Epoxidation
Molybdenum(VI) oxide on NU-1000Molybdenum oxide deposited on a mesoporous metal-organic framework. acs.orgAchieves near-quantitative yields of cyclohexene oxide and 1,2-cyclohexanediol with exceptional stability and no metal leaching. acs.org
Ammonium ParamolybdateAn inorganic molybdenum compound. wikipedia.orgEffectively catalyzes the epoxidation of cyclohexene with cyclohexyl hydroperoxide, resulting in high yields of epoxycyclohexane. researchgate.net

Copper-based catalysts have been explored for oxidation reactions. A copper cyclam-type complex immobilized on mesoporous silica SBA-16 has been shown to catalyze the oxidation of cyclohexene with hydrogen peroxide. researchgate.net Copper(II) complexes can also efficiently catalyze the oxidation of various hydrocarbons, including cyclohexane, using hydrogen peroxide, with water as the only byproduct. researchgate.net Furthermore, copper nanoparticles deposited on an indium tin oxide electrode have demonstrated electrocatalytic activity for the reduction of hydrogen peroxide. mdpi.com Other transition metals immobilized on silica, such as cobalt, chromium, and nickel, have also been tested for the oxidation of cyclohexane, with the cobalt-silica catalyst showing the highest activity. tci-thaijo.org

Catalyst SystemDescriptionApplication in OxidationKey Findings
Cu(II)-cyclam-SBA-16Copper cyclam complex immobilized on mesoporous silica. researchgate.netCatalyzes cyclohexene oxidation with H2O2. researchgate.netDemonstrates the potential of immobilized copper complexes in heterogeneous catalysis. researchgate.net
Homogeneous Cu(II) complexesSoluble copper(II) catalysts. researchgate.netOxidation of alkylbenzenes and cyclohexane with H2O2. researchgate.netOffers a clean catalytic system with water as the only byproduct. researchgate.net
Copper NanoparticlesCopper nanoparticles deposited on an electrode surface. mdpi.comElectrocatalytic reduction of H2O2. mdpi.comShows good catalytic activity and selectivity for H2O2 detection. mdpi.com
M/SiO2 (M = Co, Cu, Cr, Ni)Transition metals immobilized on silica. tci-thaijo.orgOxidation of cyclohexane with TBHP. tci-thaijo.orgThe Co/SiO2 catalyst was found to be the most active among the tested metals. tci-thaijo.org

Metal-Organic Frameworks (MOFs) have emerged as promising materials for catalysis due to their high surface area, tunable porosity, and well-defined active sites. mdpi.com In the context of cyclohexene oxidation, MOFs containing various transition metals have been investigated.

Titanium-based MOFs, such as MIL-125, have been shown to catalyze the oxidation of cyclohexene. mdpi.comresearchgate.net The addition of a proton source can significantly enhance the catalytic activity and selectivity towards epoxidation products. mdpi.comresearchgate.net The stability and reusability of MIL-125 make it an attractive heterogeneous catalyst. mdpi.comresearchgate.net Furthermore, the photochemical properties of aminated MIL-125(Ti) have been studied, revealing photoinduced charge separation, which is a key process in photocatalysis. nih.gov

Molybdenum-containing MOFs have also been developed for epoxidation reactions. For instance, molybdenum(VI) oxide supported on the MOF NU-1000 exhibits high catalytic activity and exceptional stability in cyclohexene epoxidation, with no leaching of the active metal. acs.org

Other transition metals have been incorporated into MOFs for catalytic applications. For example, a cobalt-containing MOF has been used for the selective oxidation of cyclohexene, showing high conversion and selectivity to 2-cyclohexene-1-one. d-nb.info

MOF CatalystMetal CenterReactionKey Findings
MIL-125(Ti)TitaniumCyclohexene OxidationCatalytic activity and selectivity are enhanced by acid additives; stable and reusable. mdpi.comresearchgate.net
NH2-MIL-125(Ti)TitaniumPhotocatalysisExhibits photoinduced charge separation. nih.gov
Mo-SIM (Molybdenum(VI) oxide on NU-1000)MolybdenumCyclohexene EpoxidationHigh activity and exceptional stability with no metal leaching. acs.org
Co-containing MOFCobaltCyclohexene OxidationHigh cyclohexene conversion with good selectivity to 2-cyclohexene-1-one. d-nb.info

Zeolite Catalysts (e.g., H-beta)

Zeolites, particularly in their protonated form, have demonstrated significant potential in catalyzing the decomposition of cyclic hydroperoxides. Transition metal-free H-beta zeolite has been identified as an effective catalyst for the decomposition of cyclohexyl hydroperoxide, a compound structurally similar to this compound. Research indicates that the catalytic efficiency of H-beta zeolite can reach 191 mmol g⁻¹ h⁻¹, which is comparable to the performance of a 5% Ru/Al₂O₃ catalyst under similar conditions. researchgate.net

In these reactions, the primary products are cyclohexanol (B46403) and cyclohexanone, with a combined yield reported to be as high as 84.6 mol% at 125°C. researchgate.net The catalytic activity of H-beta zeolite is attributed to its Brønsted acid sites. Specifically, studies correlating catalytic performance with acidity have pinpointed the medium-strength Brønsted acid sites as the primary active centers for the decomposition reaction. researchgate.net Increasing the reaction temperature has been shown to enhance both the catalytic activity and the selectivity towards cyclohexanone. researchgate.net

Table 1: Performance of H-beta Zeolite in Cyclohexyl Hydroperoxide Decomposition
ParameterValueReference
CatalystH-beta Zeolite (Transition metal-free) researchgate.net
Decomposition Efficiency191 mmol g⁻¹ h⁻¹ researchgate.net
Max. Combined Yield (Cyclohexanol & Cyclohexanone)84.6 mol% researchgate.net
Optimal Temperature for Yield125°C researchgate.net
Identified Active SitesMedium strength Brønsted acid sites researchgate.net

Non-Metallic and Carbon-Based Catalysts (e.g., N-doped carbons)

Non-metallic and carbon-based materials, particularly nitrogen-doped carbons (N-doped carbons), have emerged as promising catalysts for oxidation reactions involving hydroperoxide intermediates. d-nb.infod-nb.info Metal-free nitrogen-doped carbon nanotubes (N-doped CNTs) have been recognized as effective catalysts in the oxidation of cyclohexene. d-nb.infod-nb.info The presence of nitrogen atoms within the carbon lattice creates active sites that can facilitate the decomposition of this compound.

In metal-containing carbon-based catalysts, such as cobalt-nitrogen co-doped porous carbon spheres, N-doping has been shown to be beneficial for the cleavage of the O-O bond in hydroperoxides. researchgate.net The specific types of nitrogen species, such as pyridinic N, pyrrolic N, and graphitic N, play a crucial role in immobilizing metal particles and modulating the electronic properties of the catalyst, thereby influencing its activity and selectivity. researchgate.netnih.gov For instance, pyridinic and pyrrolic nitrogen are considered primary active sites for metal immobilization, creating strong electronic interactions that promote the catalytic cycle. researchgate.net

Table 2: Role of N-Doping in Carbon-Based Catalysts for Hydroperoxide Reactions
Catalyst TypeKey FindingReference
Metal-free N-doped CNTsIdentified as promising catalysts for cyclohexene oxidation. d-nb.infod-nb.info
Co-N co-doped porous carbonN-doping is beneficial for the O-O bond cleavage in hydroperoxides. researchgate.net
N-doped carbon supportsPyridinic and pyrrolic N species act as main active sites for metal immobilization. researchgate.net

Homogeneous Catalysis in this compound Systems

Homogeneous catalysts are instrumental in the study of this compound decomposition mechanisms. Acid-catalyzed decomposition of 3-cyclohexenyl hydroperoxide has been investigated, leading to the proposal of specific reaction mechanisms. researchgate.net In industrial processes, the decomposition of cyclohexyl hydroperoxide, a related intermediate, often utilizes homogeneous catalysts consisting of an aqueous NaOH solution combined with a cobalt salt. researchgate.net

More complex homogeneous systems have also been developed. For example, a catalytic system composed of quaternary ammonium salts and copper (II) chloride has been shown to achieve high conversion (93%) and selectivity (96%) for the decomposition of cyclohexyl hydroperoxide into cyclohexanol and cyclohexanone at room temperature without the need for an alkali medium. researchgate.net Mechanistic studies on homogeneous chromium(VI) catalysts suggest that the selective decomposition proceeds through a non-radical, non-redox pathway involving the formation of a cyclohexylperoxychromium(VI) complex intermediate. scispace.com

Influence of Catalyst Structure and Active Sites on Reactivity and Selectivity

The reactivity and selectivity in the transformation of this compound are profoundly dependent on the catalyst's structure and the nature of its active sites.

In heterogeneous catalysis, the specific surface sites play a critical role. For CoₓFe₃₋ₓO₄ spinel oxide catalysts, a direct correlation has been established between the catalyst structure and its activity in decomposing 2-cyclohexene-1-hydroperoxide. rsc.org The most active catalyst, CoFe₂O₄, owes its superior performance to a higher concentration of octahedrally coordinated Co²⁺ cations. rsc.org These cations lead to the formation of coordinatively unsaturated Co³⁺ surface sites, which are identified as the most active centers for the decomposition of the hydroperoxide. rsc.org

Similarly, for zeolite catalysts like H-beta, the activity is not just a general property but is linked to specific active sites. The decomposition of cyclohexyl hydroperoxide is primarily catalyzed by the medium-strength Brønsted acid sites within the zeolite framework. researchgate.net

Kinetic Studies in Catalytic Systems Involving this compound

Understanding the kinetics of reactions involving this compound is essential for optimizing reaction conditions and catalyst design.

Reaction Orders and Rate Law Derivations

Kinetic investigations into the catalytic oxidation of cyclohexene, where the decomposition of this compound is a critical step, have often revealed first-order reaction kinetics. rsc.orgrsc.org For example, the oxidation of cyclohexene over CoFe₂O₄ and LaCoO₃ catalysts was found to follow first-order kinetics. rsc.orgrsc.org The rate law for such a reaction can be expressed as:

Rate = k[Cyclohexene]¹

This indicates that the reaction rate is directly proportional to the concentration of the reactant, cyclohexene. The integrated rate law for a first-order reaction is:

ln([A]/[A]₀) = -kt

where [A] is the concentration at time t, [A]₀ is the initial concentration, and k is the rate constant. okstate.edulibretexts.orgweebly.com

However, the reaction order is not always one. In the oxidation of cyclohexane with tert-butyl hydroperoxide over M–N₄ catalysts, apparent reaction orders of less than one for both reactants have been reported, which suggests a more complex, surface-mediated reaction mechanism. researchgate.netrsc.org The determination of reaction orders must be done experimentally by observing how changes in reactant concentrations affect the initial reaction rate. chem21labs.comresearchgate.net

Apparent Activation Energy Determinations

The apparent activation energy (Ea) is a crucial kinetic parameter that quantifies the temperature sensitivity of a reaction. It can be determined from the Arrhenius equation by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T).

For the catalytic oxidation of cyclohexene, where this compound is a key intermediate, several studies have determined the apparent activation energy.

Table 3: Apparent Activation Energies for Catalytic Cyclohexene Oxidation
CatalystApparent Activation Energy (Ea)Reference
CoFe₂O₄58 kJ mol⁻¹ rsc.org
LaCoO₃57 kJ mol⁻¹ rsc.org
La₀.₈Sr₀.₂CoO₃68 kJ mol⁻¹ researchgate.net

Mass Transfer Limitations and Reaction Regimes

In the catalytic chemistry of this compound and related cyclohexene oxidation processes, mass transfer limitations can significantly influence reaction rates and product selectivity. These limitations arise when the rate of transport of reactants to the catalyst surface or products away from it is slower than the intrinsic rate of the chemical reaction. The reaction regime can be broadly classified as either kinetically controlled, where the reaction rate is the limiting factor, or diffusion-controlled (or mass-transfer limited), where the transport of species is the bottleneck.

The choice of oxidant plays a critical role in determining the potential for mass transfer limitations. For instance, in liquid-phase oxidations, peroxides like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP) are often advantageous because they are liquids and typically highly soluble in the reaction mixture, which can minimize transport issues. In contrast, when using a gaseous oxidant like molecular oxygen (O2), elevated pressures are often necessary to increase its solubility in the liquid phase and overcome mass transfer limitations .

Several factors can be investigated to determine if a reaction is affected by mass transfer:

Stirring Rate: In mechanically agitated reactors, the reaction rate should be independent of the stirring speed if the system is under kinetic control. An increase in reaction rate with increased stirring suggests that external mass transfer (diffusion from the bulk liquid to the catalyst particle surface) is limiting. For the oxidation of cyclohexane, an optimal stirring speed of 1200 rpm was identified, below which the reaction was limited by reactant diffusion cardiff.ac.uk.

Catalyst Particle Size: For porous catalysts, internal mass transfer limitations (diffusion within the catalyst pores) can be significant. If the reaction rate increases as the catalyst particle size decreases, it indicates the presence of internal diffusion limitations.

Weisz-Prater Criterion: This calculation is a common method to evaluate the impact of internal mass transfer limitations rsc.org. By calculating the Thiele modulus, a dimensionless parameter, one can estimate the extent to which pore diffusion affects the observed reaction rate rsc.org.

Factors Influencing Reaction Regimes in Cyclohexene Oxidation
FactorKinetically Controlled RegimeMass-Transfer Limited RegimeRelevant Research Finding
Stirring Speed Reaction rate is independent of stirring speed.Reaction rate increases with stirring speed up to a certain point.An optimal stirring speed of 1200 rpm was found for cyclohexane oxidation, below which diffusion was limiting cardiff.ac.uk.
Catalyst Particle Size Reaction rate is independent of particle size.Reaction rate increases as particle size decreases.The initial oxidation rate over MIL-125 was not affected by crystallite size, indicating no diffusion limitation mdpi.com.
Oxidant Solubility High solubility of reactants (e.g., using liquid TBHP or H2O2).Low solubility of reactants (e.g., using gaseous O2 at low pressure).Using O2 may require elevated pressures to overcome mass transfer limitations due to its lower solubility compared to liquid peroxides .

Catalyst Stability and Reusability in this compound Transformations

The stability and reusability of catalysts are paramount for the development of sustainable and economically viable chemical processes involving this compound. An ideal heterogeneous catalyst should maintain its structural integrity, activity, and selectivity over multiple reaction cycles. Catalyst deactivation can occur through various mechanisms, including leaching of active metal species into the reaction medium, poisoning of active sites by reaction products or impurities, and structural changes like sintering or agglomeration of nanoparticles cardiff.ac.uk.

Several studies have focused on developing stable and reusable catalysts for cyclohexene oxidation, a key reaction in which this compound is an intermediate.

Perovskite Catalysts: LaCoO3 nanoparticles, used for cyclohexene oxidation with O2, demonstrated good reusability. This stability was attributed to the catalyst's highly stable particle size, morphology, and perovskite structure, which were maintained after the reaction rsc.org.

Metal-Organic Frameworks (MOFs): The titanium-based MOF, MIL-125, was evaluated for cyclohexene oxidation and showed excellent stability. It was found to be stable against titanium leaching, acting as a true heterogeneous catalyst. Consequently, it could be easily recovered and reused multiple times without any loss of its catalytic properties mdpi.com.

Mesoporous Titanium Silicates: In the combined deperoxidation of cyclohexyl hydroperoxide and epoxidation of cyclohexene, mesoporous titanium silicate catalysts were found to be stable through recycling and filtration experiments researchgate.net.

Composite Nanocatalysts: A ternary nanocomposite catalyst used for oxidative degradation with H2O2 remained stable and reusable for at least five cycles after magnetic separation researchgate.net. Similarly, an Ag-TS composite catalyst could be reused three times without a significant loss of catalytic activity under optimized conditions researchgate.net.

Supported Gold-Palladium Nanoparticles: In the oxidation of cyclohexane via in-situ H2O2 production, supported AuPd nanoparticles showed no loss in catalytic activity upon reuse cardiff.ac.uk.

The reusability of a catalyst is typically assessed by recovering it after a reaction (e.g., by filtration or centrifugation), washing it, drying it, and then using it in a subsequent reaction under identical conditions cardiff.ac.uk. The activity and selectivity are monitored across the cycles to quantify the catalyst's stability.

Summary of Catalyst Reusability in Cyclohexene/Cyclohexyl Hydroperoxide Transformations
Catalyst SystemNumber of Cycles TestedObserved PerformanceReference
LaCoO3 NanoparticlesNot specifiedGood reusability due to stable structure and morphology. rsc.org
MIL-125 (Ti-MOF)Several cyclesNo loss of catalytic properties; stable against leaching. mdpi.com
Ag-TS Composite3No significant loss of catalytic activity. researchgate.net
CNTs/AgFeO2/PANI Nanocomposite5Remained stable and reusable. researchgate.net
Supported AuPd NanoparticlesNot specifiedNo loss in catalytic activity observed upon reuse. cardiff.ac.uk

Theoretical and Computational Investigations of Cyclohexenyl Hydroperoxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of cyclohexenyl hydroperoxide. High-level single- and multi-reference electronic structure calculations have been employed to elucidate its characteristics. nih.govresearchgate.net Methods such as B2PLYP-D3/cc-pVTZ and the more accurate W1BD composite method have been used to calculate properties like vibrational frequencies and bond dissociation energies. nih.gov

These calculations reveal key aspects of the molecule's reactivity. For instance, the electronic structure dictates how the molecule interacts with other species and how it behaves under conditions such as heating or irradiation. The reactivity of hydroperoxides can be further understood through quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors, such as those derived from frontier molecular orbitals, with reaction rates. ethz.ch In related systems, theoretical studies have explored various reaction pathways, including one-electron oxidation, reduction, and hydrogen-transfer, providing a framework for understanding the potential reactivity of this compound. ethz.ch

Theoretical studies on the oxidation of cyclohexene (B86901), which proceeds via this compound, have identified it as a key, albeit unstable, intermediate. rsc.org The reactivity is significantly influenced by catalysts, and theoretical models can help explain the volcano-type relationship observed between catalyst composition (e.g., CoₓFe₃₋ₓO₄) and the rate of hydroperoxide decomposition. rsc.org Such models link the electronic properties of the catalyst's active sites to the efficiency of the decomposition process. rsc.org

Conformational Analysis and Energy Landscapes

This compound exists in multiple conformations, primarily due to the flexibility of the cyclohexene ring and the rotation around the C-O and O-O bonds. Computational studies have mapped out the conformational energy landscape of this molecule. nih.govbohrium.com The cyclohexene ring typically adopts a chair conformation. bohrium.com

Theoretical calculations have identified two primary stable conformers: one with the hydroperoxy (-OOH) group in an equatorial position and another with it in an axial position. nih.govresearchgate.net High-level calculations (CCSD(T)-F12/cc-pVTZ-F12//B2PLYP-D3/cc-pVTZ) indicate that the equatorial conformer is slightly more stable than the axial conformer by approximately 0.2 kcal/mol. nih.govresearchgate.net An earlier study using the B3LYP-D3(BJ)/def2-TZVP level of theory also found the equatorial conformer to be lower in energy, but by a larger margin of about 1 kcal/mol. nih.gov

The energy landscape reveals a significant barrier for the interconversion between these two conformers. The transition state for the equatorial-to-axial isomerization is calculated to be about 11.5 kcal/mol higher in energy than the equatorial conformer. nih.gov This substantial barrier suggests that both conformers can be populated and observed under specific experimental conditions, such as in jet-cooled expansions, which has been confirmed by rotational spectroscopy. nih.govresearchgate.net The energy landscape perspective is crucial for understanding how the molecule's shape influences its function and reactivity. frontiersin.org

Calculated Relative Energies of this compound Conformers
ConformerRelative Energy (kcal/mol)Computational MethodReference
Equatorial0.0CCSD(T)-F12/cc-pVTZ-F12//B2PLYP-D3/cc-pVTZ nih.gov
Axial~0.2CCSD(T)-F12/cc-pVTZ-F12//B2PLYP-D3/cc-pVTZ nih.gov
Isomerization Transition State~11.5CCSD(T)-F12/cc-pVTZ-F12//B2PLYP-D3/cc-pVTZ nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions involving this compound. Theoretical studies have investigated its decomposition and its role in oxidation reactions. For instance, in the epoxidation of olefins, two competing routes for this compound conversion have been identified: direct epoxidation and thermal decomposition, with radical formation implicated in both mechanisms. rsc.org

The unimolecular decomposition of hydroperoxides is a key reaction. Computational studies on analogous molecules like ethyl hydroperoxide show pathways leading to the formation of aldehydes and water, or alkenes and hydrogen peroxide, through four- or five-membered ring transition states. nih.gov For this compound, multiphoton dissociation experiments, supported by calculations, show that it breaks apart into cyclohexoxy (RO•) and hydroxyl (•OH) radicals. nih.govrsc.org

Another significant reaction pathway for unsaturated peroxy radicals is ring closure, where the peroxy radical adds to a double bond within the same molecule. rsc.org Structure-activity relationships developed from quantum chemical calculations show that these reactions can be quite fast, making them competitive with other atmospheric reactions. rsc.org While H-migration in the resulting cycloperoxide radicals is found to be relatively slow, decomposition reactions that break the newly formed ring are more likely. rsc.org

Bond Dissociation Energies and Thermodynamic Properties

The O-O bond in the hydroperoxide group is relatively weak, making its bond dissociation energy (BDE) a critical parameter for understanding the molecule's thermal stability and reactivity. The BDE is defined as the enthalpy change required to break a bond homolytically. ucsb.edu

High-level quantum chemical calculations have been performed to determine the O-O BDE for this compound and related compounds. Using the W1BD composite method, which is known for high accuracy, the O-O bond dissociation energy (D₀) for cyclohexyl hydroperoxide (a saturated analogue) was calculated. nih.gov These calculations show that organic hydroperoxides typically have O-O BDEs that are about 4-7 kcal/mol lower than that of hydrogen peroxide (H₂O₂). nih.gov For comparison, the experimental O-O BDE for H₂O₂ is approximately 50.3 kcal/mol, while theoretical calculations place the BDE for many organic hydroperoxides around 45 kcal/mol. scispace.comacs.org The lower BDE in organic hydroperoxides is attributed to the greater stability of the resulting alkoxyl radical (RO•) compared to the hydroxyl radical (•OH). nih.gov

Calculated O-O Bond Dissociation Energies (D₀) of Various Hydroperoxides
CompoundD₀ (O-O) (kcal/mol)Computational MethodReference
Hydrogen Peroxide (HOOH)50.17CBS-APNO scispace.com
tert-Butyl Hydroperoxide (t-BuOOH)45.81CBS-APNO scispace.com
Cyclohexyl Hydroperoxide (cyc-C₆H₁₁OOH)~43-46 (estimated range)W1BD, CCSD(T)-F12 nih.gov

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are crucial for developing structure-reactivity relationships, which correlate a molecule's structural features with its chemical reactivity. For unsaturated peroxy radicals like those derived from cyclohexene, a structure-activity relationship (SAR) has been developed for ring closure reactions. rsc.org This SAR helps predict the rate of cyclization based on the size of the ring being formed (5- to 8-membered rings are considered) and the nature of substituents. rsc.org

Furthermore, theoretical studies on related systems highlight the importance of factors like the acidity (pKa) of C-H bonds in substrates for proton-coupled electron transfer (PCET) reactions, which can be a key mechanism for hydroperoxide reactivity. acs.org These models provide a predictive framework for understanding how the specific structure of this compound and its reaction partners will govern the outcomes of chemical processes. nii.ac.jp

Advanced Analytical Methodologies in Cyclohexenyl Hydroperoxide Research

Chromatographic Techniques for Product Identification and Quantification (e.g., GC, GC-MS)

Chromatographic methods are indispensable for separating and quantifying cyclohexenyl hydroperoxide from the complex mixtures in which it is often found, such as in the products of cyclohexene (B86901) oxidation. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools for this purpose.

Gas chromatography, particularly with a flame ionization detector (GC-FID), is employed for the quantification of this compound and its primary decomposition products, cyclohexanol (B46403) and cyclohexanone. However, the thermal instability of hydroperoxides presents a significant analytical challenge, as they can decompose in the hot GC injector or on the column. nih.gov To mitigate this, a pre-column silylation step can be used. This derivatization process converts the thermally labile hydroperoxide into a more stable trimethylsilyl (B98337) derivative, allowing for accurate quantification. nih.govnih.gov

Capillary GC columns offer high resolution, which is crucial for separating various isomers. nih.gov In the study of cyclohexenyl-containing fatty acid esters, capillary GC was able to resolve positional, geometric, and stereoisomers of the resulting hydroperoxides. nih.gov

For unambiguous identification of products, GC is coupled with Mass Spectrometry (GC-MS). This technique provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for the positive identification of this compound isomers and related compounds. nih.govredalyc.org For instance, GC-MS has been used to identify trace amounts of 8- and 9-OOH positional isomers of hydroperoxides formed during the autoxidation of a cyclic fatty acid ester. nih.gov The analysis of oxidation products from cyclohexene in various media has also been successfully carried out using GC-MS to identify the resulting alcohols and ketones. ajol.info

Table 1: Example GC-MS Parameters for Analysis of Oxidation Products This table is a composite of typical parameters and does not represent a single specific study.

Parameter Value/Description Source
Instrument Shimadzu QP-2010 Ultra or similar redalyc.org
Column DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film redalyc.org
Carrier Gas Helium at a constant flow of 1 mL/min redalyc.org
Oven Program Initial temp 50°C (hold 2 min), ramp 4°C/min to 70°C, then 20°C/min to 250°C redalyc.org
Detector Mass Spectrometer redalyc.org
Derivatization Trimethylsilyl ethers for enhanced stability nih.gov

Spectroscopic Characterization for Mechanistic Understanding (e.g., IR, UV-Vis, EPR, XPS, XRD, TEM)

Spectroscopy provides a powerful lens through which the molecular structure of this compound, its reaction dynamics, and the nature of the catalysts that produce it can be understood. A combination of techniques is often employed to gain a comprehensive picture. These methods can probe vibrational and electronic transitions, identify transient radical species, and characterize the structure and surface of catalysts. rsc.org

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, gives fundamental insights into the molecular structure and bonding within this compound. Fourier-transform infrared (FT-IR) spectroscopy can detect the characteristic stretching vibration of the peroxide O-O bond, which appears around 880 cm⁻¹. In studies of cyclohexene oxidation products, IR spectroscopy has been used to confirm the presence of key functional groups, such as the ketonic C=O group (strong absorption at 1714.3 cm⁻¹) and hydroxyl O-H groups (e.g., peaks at 3414 cm⁻¹). ajol.info

More advanced techniques have been applied to study the molecule's dynamics. The overtone OH stretch (2νOH) of jet-cooled cyclohexyl hydroperoxide (CHHP) has been recorded using IR multiphoton excitation, revealing a distinct feature at 7012.5 cm⁻¹. rsc.orgresearchgate.net By observing the resulting OH radical products, these experiments provide direct insight into the dissociation dynamics of the hydroperoxide. rsc.orgresearchgate.net The power dependence of this process indicates that the absorption of three or more IR photons is necessary to break the O-O bond, yielding cyclohexoxy and OH radicals. rsc.orgresearchgate.net

Furthermore, rotational spectroscopy has been used to perform a conformational analysis of cyclohexyl hydroperoxide in the gas phase, identifying different stable conformers arising from the flexibility of the peroxy O-O-H group. bohrium.com

Table 2: Key Vibrational Frequencies for Hydroperoxide Characterization

Vibration Technique Frequency (cm⁻¹) Compound/Group Source
O-O Stretch FT-IR ~880 Cyclohexyl hydroperoxide
C=O Stretch IR 1714.3 Ketonic group ajol.info
O-H Stretch IR 3414 Hydroxyl group ajol.info
2νOH Overtone IR Multiphoton Excitation 7012.5 Cyclohexyl hydroperoxide rsc.orgresearchgate.net

Electronic Spectroscopy for Active Site Characterization

Electronic spectroscopy techniques are vital for characterizing the active sites of catalysts used in the synthesis of this compound. These methods probe the electronic structure of the catalyst, which is central to its activity and selectivity.

UV-Visible (UV-Vis) spectroscopy can monitor kinetic changes during a reaction. For example, the oxidation of cyclohexene by a nonheme iron(IV)-oxo complex was tracked by observing changes in the UV-Vis spectrum over time, allowing for the determination of reaction rate constants. researchgate.net

Raman spectroscopy is particularly useful for studying the structure of metal oxide catalysts. In the case of CoₓFe₃₋ₓO₄ spinel catalysts used for cyclohexene oxidation, Raman spectra revealed five characteristic phonon modes (A₁g, E₉, and three F₂g), which are related to the lattice vibrations of the cubic spinel structure. rsc.org Analysis of these modes provides information on the electronic structure and the distribution of cobalt and iron cations between the tetrahedral and octahedral sites within the catalyst's crystal lattice, which function as the active sites. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and oxidation states of atoms at the catalyst surface. For TiZrCo catalysts, XPS confirmed that surface CoO and Co₃O₄ species were the active sites responsible for the high conversion and selectivity in cyclohexene oxidation. mdpi.com Similarly, XPS has been used to characterize V-P₂₅/graphene composites and other heterogeneous catalysts. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect and characterize species with unpaired electrons, such as transient radicals or certain metal centers in catalysts. It has been suggested as a method for detecting transient cyclohexoxy radicals to distinguish between radical and non-radical decomposition pathways for cyclohexyl hydroperoxide.

Titrimetric Methods for Hydroperoxide Content Determination (e.g., Iodometric Titration)

Iodometric titration is a classic and reliable chemical method for quantifying the concentration of hydroperoxides, often referred to as determining the "active oxygen content". The method is based on the oxidation of iodide ions (I⁻) to iodine (I₂) by the hydroperoxide in an acidic solution. The amount of iodine produced, which is directly proportional to the amount of hydroperoxide in the sample, is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. usptechnologies.comacs.org

The fundamental reactions are:

ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

An ammonium (B1175870) molybdate (B1676688) solution is typically added to catalyze the initial, often slow, reaction between the hydroperoxide and iodide. usptechnologies.commetrohm.com A starch indicator is used to signal the endpoint of the titration; the deep blue-black color of the starch-iodine complex disappears when all the iodine has been reduced by the thiosulfate. usptechnologies.com This method is valued for being less susceptible to interferences from organic compounds compared to other methods like permanganate (B83412) titration. usptechnologies.com Specific iodometric procedures have been developed for accurately determining α-hydroxycyclohexyl hydroperoxide in the presence of hydrogen peroxide. researchgate.net

Surface Science Techniques for Heterogeneous Catalyst Characterization (e.g., N₂ Adsorption, PXRD)

The efficiency of heterogeneous catalysts used in cyclohexene oxidation is critically dependent on their physical properties, such as surface area, pore size, and crystal structure. Surface science techniques are used to measure these essential parameters.

Nitrogen Adsorption-Desorption: This technique, often analyzed using the Brunauer-Emmett-Teller (BET) model, is used to determine the specific surface area, pore volume, and average pore size of a catalyst. researchgate.netresearchgate.net A larger surface area generally provides more active sites for the reaction, enhancing catalytic activity. For example, in a study of Ru/Al₂O₃ catalysts, the BET surface area was found to decrease as the weight percentage of ruthenium increased. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is a primary technique for identifying the crystalline phases present in a catalyst and determining the average crystallite size. rsc.orgmdpi.com In studies of CoₓFe₃₋ₓO₄ catalysts, XRD patterns confirmed the formation of the spinel structure. rsc.org For Ru/Al₂O₃ catalysts, XRD was used to identify the phases present and to calculate the average ruthenium particle size from the peak broadening, which is inversely related to crystallite size. researchgate.net

Table 3: Physicochemical Properties of X wt-% Ru/Al₂O₃ Catalysts Data extracted from a study on catalysts for cyclohexane (B81311) oxidation. researchgate.net

Catalyst (wt-% Ru) BET Surface Area (m²/g) Pore Volume (cm³/g) Average Ru Particle Size (nm)
0.5 185 0.50 2.7
1.0 179 0.49 3.1
2.0 170 0.46 3.5

Together, these techniques provide a detailed characterization of the catalyst's physical structure, which is essential for understanding its performance and for developing improved catalytic systems for the synthesis of this compound.

Q & A

Q. How can cyclohexenyl hydroperoxide be reliably detected and quantified in complex reaction mixtures?

this compound can be quantified using chromatographic analysis combined with reductive methods. For instance, triphenylphosphine reduction followed by gas chromatography (GC) allows differentiation between hydroperoxide, alcohol, and ketone derivatives. By comparing chromatograms before and after reduction, the hydroperoxide concentration is calculated based on incremental changes in cyclohexanol (Δy) and cyclohexanone (Δz) levels . This method accounts for decomposition artifacts during analysis.

Q. What experimental precautions are critical for studying this compound decomposition pathways?

Decomposition kinetics must be monitored under inert atmospheres (e.g., nitrogen) to exclude radical scavengers like oxygen, which alter reaction pathways. Temperature-controlled reactors (e.g., 50°C) combined with real-time spectroscopic techniques (e.g., ATR-FT-IR) help track intermediates like cyclohexenone and verify hydroperoxide consumption . Additionally, hot filtration of catalysts (e.g., Au/WO₃) is recommended to isolate autocatalytic chain reactions triggered by residual hydroperoxide .

Q. How does this compound form during cyclohexene oxidation, and what factors influence its yield?

this compound forms via radical-mediated autoxidation of cyclohexene, often initiated by metal catalysts (e.g., Au, V, Zr). Key variables include oxidant concentration (H₂O₂), temperature (50–80°C), and solvent polarity (e.g., acetonitrile enhances radical stability). Yields vary from 23% to 33% depending on catalyst selectivity and competing pathways (e.g., epoxidation or allylic oxidation) .

Advanced Research Questions

Q. What mechanistic role does this compound play in sustaining autocatalytic oxidation cycles?

this compound acts as both a reaction product and initiator. At critical concentrations (>0.15 mmol/L), it decomposes to generate alkoxy radicals, propagating chain reactions even after catalyst removal. This autocatalytic behavior is confirmed by "hot filtration" experiments: adding fresh substrate to catalyst-free filtrates fails to restart oxidation, implicating hydroperoxide accumulation as the sustaining factor .

Q. How can time-resolved ATR-FT-IR spectroscopy elucidate this compound dynamics in photo-oxidation reactions?

Time-resolved ATR-FT-IR captures intermediate formation rates and catalyst interactions. For vanadia-based catalysts, hydroxylated vanadia centers stabilize hydroperoxide intermediates, which are identified via characteristic O–O stretching bands (~880 cm⁻¹). This technique also monitors cyclohexenone product formation and catalyst re-oxidation kinetics, enabling precise control over selectivity .

Q. What analytical strategies resolve contradictions in hydroperoxide yield data across studies?

Discrepancies in reported yields (e.g., 23% vs. 33%) arise from differences in substrate purity, catalytic pre-treatment, and detection limits. Standardizing protocols—such as using internal standards (e.g., deuterated analogs) in GC-MS and calibrating H₂O₂ utilization efficiency—improves reproducibility. Contradictions in radical vs. non-radical pathways are addressed by electron paramagnetic resonance (EPR) to detect transient species .

Q. How do this compound conformations influence its reactivity in DNA-modified systems?

While not directly studied, analogous cyclohexenyl nucleic acids (CeNA) exhibit conformational flexibility (e.g., 2H3 N-type or S-type) when incorporated into DNA duplexes, altering hybridization stability. This suggests this compound’s six-membered ring may similarly adopt strained conformations under steric or electronic constraints, affecting decomposition rates and radical generation .

Methodological Tables

Table 1: Key Reaction Conditions for this compound Synthesis

ParameterOptimal RangeImpact on YieldReference
H₂O₂ Concentration0.2–0.5 mMHigher → Competing pathways
Temperature50–80°CElevated → Faster initiation
Catalyst TypeAu/WO₃, V-TUD-1, ZrSelectivity for hydroperoxide vs. epoxide
SolventAcetonitrileEnhances radical stability

Table 2: Common Detection Techniques and Limitations

TechniqueSensitivityLimitationsReference
GC with Triphenylphosphine0.1 mmol/LDecomposition artifacts
ATR-FT-IR0.05 mmol/LRequires transparent solvents
EPR SpectroscopyµM rangeLimited to radical species

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